molecular formula C9H14N2O3 B13253786 (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol

Cat. No.: B13253786
M. Wt: 198.22 g/mol
InChI Key: SPVYJCKQICTYBM-RKDXNWHRSA-N
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Description

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a 1-ethylpyrazole substituent at the 4-position of the oxolane ring.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-ol

InChI

InChI=1S/C9H14N2O3/c1-2-11-4-7(3-10-11)14-9-6-13-5-8(9)12/h3-4,8-9,12H,2,5-6H2,1H3/t8-,9-/m1/s1

InChI Key

SPVYJCKQICTYBM-RKDXNWHRSA-N

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2COC[C@H]2O

Canonical SMILES

CCN1C=C(C=N1)OC2COCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The ethyl-pyrazole group can be introduced via nucleophilic substitution reactions, where a suitable pyrazole derivative reacts with the oxolane ring precursor.

    Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.

Industrial Production Methods

Industrial production of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol may involve optimized synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole moiety, potentially converting it to pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted pyrazole or oxolane derivatives.

Scientific Research Applications

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Structural Analogs and Key Features

The table below summarizes structural analogs of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol, emphasizing substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol C₁₀H₁₆N₂O₃ 212.25 1-Ethylpyrazole-4-yloxy Chiral center (3R,4R); pyrazole enhances π-π stacking potential.
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol C₇H₁₄O₂S 162.25 Propan-2-ylsulfanyl Thioether group increases lipophilicity; discontinued availability .
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 Hydroxymethyl High hydrophilicity; versatile building block for polymer and drug synthesis.
rac-(3R,4S)-4-(Difluoromethyl)oxolan-3-ol C₅H₈F₂O₂ 138.12 Difluoromethyl Racemic mixture; fluorination improves metabolic stability and bioavailability.
(3R)-Oxolan-3-yl 4-methylbenzenesulfonate C₁₁H₁₄O₄S 242.29 Tosylate Activated leaving group for nucleophilic substitution reactions.

Physicochemical Properties

  • Stereochemical Impact : The (3R,4R) configuration distinguishes it from racemic mixtures (e.g., ’s difluoromethyl analog), which may exhibit divergent biological or crystallization behaviors .
  • Stability : The pyrazole ring’s aromaticity likely improves oxidative stability relative to sulfanyl or hydroxymethyl groups, which are more prone to metabolic or chemical degradation .

Biological Activity

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is a chiral compound characterized by an oxolane ring and an ethyl-pyrazole moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is C9_9H14_{14}N2_2O3_3, with a molecular weight of 198.22 g/mol. The compound features specific stereochemistry that contributes to its biological properties.

PropertyValue
Molecular FormulaC9_9H14_{14}N2_2O3_3
Molecular Weight198.22 g/mol
IUPAC Name(3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-ol
InChI KeySPVYJCKQICTYBM-RKDXNWHRSA-N

The biological activity of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions through binding at active sites, influencing various metabolic pathways and signal transduction cascades.

Enzyme Inhibition

Research indicates that (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol exhibits enzyme inhibition properties. For instance, studies have shown that compounds with similar structures can inhibit dopamine and norepinephrine transporters with low nanomolar potency, suggesting the potential for this compound to act on similar targets .

Anticancer Activity

The compound's structural components may confer anticancer properties. Preliminary studies suggest that derivatives containing pyrazole rings exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) and liver cancer (HepG2) . The mechanism may involve the inhibition of critical pathways in cancer cell proliferation.

Case Studies

  • Dopamine Transporter Inhibition : In vitro studies demonstrated that modifications in hydroxyl groups significantly affect the binding affinity to dopamine transporters (DAT). Compounds similar to (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol showed high affinity for DAT, indicating potential applications in treating neurological disorders .
  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of pyrazole-containing compounds found that certain derivatives effectively inhibited the growth of A549 and HepG2 cells. The findings suggest that (3R,4R)-4-(1-Ethylpyrazol-4-yloxy)oxolan-3-ol could be explored further for its anticancer properties .

Comparison with Similar Compounds

The biological activity of (3R,4R)-4-(1-Ethylpyrazol-4-yloxy)oxolan-3-ol can be compared with other compounds possessing similar structural motifs:

Compound NameActivity TypePotency
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamateDAT InhibitionKi_i 6.23 nM
(-)-CarvoneAnticancerModerate efficacy

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